Trethinium

Description

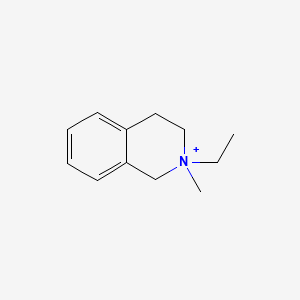

Trethinium Tosilate (chemical name: this compound tosilate; CAS No. 1748-43-2) is a quaternary ammonium compound primarily classified as an antihypertensive agent . It is the tosylate salt form of this compound, a synthetic cation designed to modulate cardiovascular function. The drug is used clinically to manage hypertension by targeting peripheral vascular resistance or autonomic nervous system pathways . Its molecular structure includes a charged ammonium center bound to aromatic and alkyl groups, with the tosylate counterion enhancing solubility and bioavailability .

Properties

CAS No. |

46180-15-8 |

|---|---|

Molecular Formula |

C12H18N+ |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium |

InChI |

InChI=1S/C12H18N/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13/h4-7H,3,8-10H2,1-2H3/q+1 |

InChI Key |

KTYUMBVKMXGUNR-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCC2=CC=CC=C2C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Trethinium Tosilate belongs to a broader class of quaternary ammonium-based antihypertensives. Below is a detailed comparison with structurally or functionally related compounds:

Pharmacological and Chemical Profiles

Mechanistic and Clinical Differences

- This compound Tosilate vs. Bretylium Tosylate :

Both are tosylate salts but differ in primary indications. This compound Tosilate is specific to chronic hypertension, while Bretylium Tosylate is used for acute arrhythmias and hypertensive crises due to its potent adrenergic neuron-blocking effects . - This compound Tosilate vs. Trequinsin: Trequinsin lacks a quaternary ammonium group and acts via phosphodiesterase inhibition, offering a distinct mechanism (vasodilation) compared to this compound’s autonomic modulation .

- This compound Tosilate vs. Trethocanic Acid :

Trethocanic Acid is a lipid-lowering agent with secondary antihypertensive effects, making it suitable for comorbid conditions, whereas this compound Tosilate is a dedicated antihypertensive .

Structural and Stability Considerations

- Salt Form: Tosylate salts (e.g., this compound, Bretylium) improve water solubility and stability over freebase forms, critical for oral or intravenous administration .

- Quaternary Ammonium Group : this compound’s charged structure limits blood-brain barrier penetration, reducing central nervous system side effects—a feature shared with Bretylium but absent in Trequinsin .

Research and Clinical Data

- Efficacy : this compound Tosilate shows comparable efficacy to older ganglionic blockers like hexamethonium but with fewer side effects due to improved selectivity .

- Safety: Common adverse effects include dry mouth and constipation, typical of autonomic blockers, whereas Bretylium Tosylate carries risks of hypotension and tachyphylaxis .

- Dosage : Clinical trials from the 1980s–1990s recommend 50–100 mg/day for this compound Tosilate, adjusted based on renal function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.